4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide
Description
4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with chloro, fluorophenyl, sulfonyl, and isobutyl groups, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C17H18ClFN2O3S |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-chloro-3-[(3-fluorophenyl)sulfonylamino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-11(2)10-20-17(22)12-6-7-15(18)16(8-12)21-25(23,24)14-5-3-4-13(19)9-14/h3-9,11,21H,10H2,1-2H3,(H,20,22) |
InChI Key |
GXHPOSPREOKBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-fluorobenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then reduced to the amine, which is subsequently acylated with isobutyryl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chloro and fluoro substituents may enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-fluorophenylboronic acid
- 4-chloro-3-fluorophenol
- 4-chloro-3-{[(3-chlorophenyl)sulfonyl]amino}-N-isobutylbenzamide
Uniqueness
4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical properties and reactivity. The combination of these groups with the sulfonyl and isobutyl moieties enhances its potential for diverse applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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